![molecular formula C9H8N2O2 B1397891 Methyl pyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1101120-07-3](/img/structure/B1397891.png)

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

Overview

Description

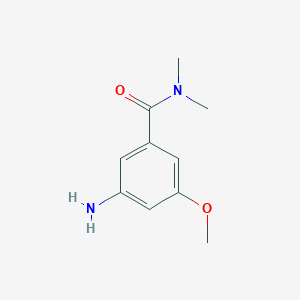

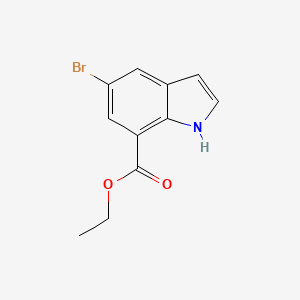

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (MPPC) is a novel small molecule that has been studied extensively in recent years due to its potential applications in various scientific disciplines. MPPC is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It is a colorless solid that is soluble in water and organic solvents. MPPC has been used as a building block for the synthesis of various compounds and has been studied for its potential use in medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Synthesis and Structural Properties

Methyl pyrazolo[1,5-a]pyridine-5-carboxylate and its derivatives have been a focus in synthetic chemistry due to their unique structural properties. Studies have shown their involvement in various synthetic pathways and chemical reactions. For instance, Alieva and Vorob’ev (2020) demonstrated the synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by fluorinating methyl pyrazolo[1,5-a]pyridine-3-carboxylates, highlighting the chemical reactivity and potential for creating fluorinated derivatives (S. V. Alieva & A. Vorob’ev, 2020). Another study by Yan et al. (2018) focused on the synthesis of new fluorophores through a cascade reaction of ethyl pyrazole-5-carboxylate, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives (Pei Yan, Duan Guiyun, Ruixue Ji, & Ge Yanqing, 2018).

Biological and Medicinal Applications

In the field of medicinal chemistry, this compound derivatives have shown promise. Tong et al. (2019) explored its derivative's potential as an anti-hepatitis B virus agent. They synthesized and evaluated various derivatives for their efficacy against HBV, indicating the potential medicinal applications of these compounds (Shuangmei Tong, J. Pan, & Jing Tang, 2019). In a similar vein, Panda et al. (2011) synthesized pyrazolopyridine derivatives and assessed their antibacterial activity, highlighting their potential as antibacterial agents (N. Panda, S. Karmakar, & A. K. Jena, 2011).

Fluorescence and Imaging Applications

A notable application of this compound derivatives is in fluorescence and imaging. The study by Zhang et al. (2018) developed a fluorescent probe based on pyrazolo[1,5-a]pyridine, which was used to monitor pH in cells, demonstrating the compound's utility in biochemical imaging and diagnostics (Ping Zhang, Huaying Lv, Guiyun Duan, Jian Dong, & Yanqing Ge, 2018).

Mechanism of Action

Target of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been studied for their antitumor and enzymatic inhibitory activities .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions .

Pharmacokinetics

It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family have high gi absorption .

Result of Action

Related compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .

Action Environment

It’s known that related compounds in the pyrazolo[1,5-a]pyrimidine family display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (b, n, o or s) that make them potential chelating agents for ions, and better solubility in green solvents .

properties

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8(6-7)2-4-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTMMGGHSGNLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

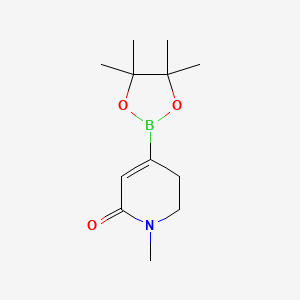

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)

![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)

![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)